Product packaging for 4,6-Dichloro-5-methoxypyrimidine(Cat. No.:CAS No. 5018-38-2)

4,6-Dichloro-5-methoxypyrimidine

Cat. No.: B156074
CAS No.: 5018-38-2
M. Wt: 179 g/mol
InChI Key: IJQIGKLDBGKSNT-UHFFFAOYSA-N
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Description

An Overview of Pyrimidine (B1678525) Heterocycles in Synthetic Chemistry and Biological Sciences

Pyrimidine, a six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3, serves as a fundamental scaffold in the realm of chemistry and biology. numberanalytics.com Its derivatives are integral components of all living cells and matter, forming the basis of nucleobases like cytosine, thymine, and uracil, which are the building blocks of nucleic acids (DNA and RNA). wjarr.comresearchgate.net The pyrimidine ring is also found in essential vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin. researchgate.netgsconlinepress.com

The versatility of the pyrimidine core allows for a wide array of chemical modifications, leading to a vast library of derivatives with diverse applications. numberanalytics.com In synthetic chemistry, pyrimidines are crucial intermediates and building blocks for the creation of more complex molecules. nih.gov The arrangement of nitrogen atoms within the ring influences its chemical properties, making it a valuable component in the design of novel compounds. numberanalytics.com

The Significance of Pyrimidine Derivatives in Medicinal and Agricultural Chemistry

The structural motif of pyrimidine is a cornerstone in the development of pharmaceuticals and agrochemicals. chemimpex.comorientjchem.org Its presence in a multitude of biologically active compounds underscores its importance in these fields. gsconlinepress.comnih.gov

In medicinal chemistry , pyrimidine derivatives have been extensively explored and developed as therapeutic agents for a wide range of diseases. gsconlinepress.comgsconlinepress.com Their diverse pharmacological activities include:

Anticancer: Many pyrimidine-based compounds act as antimetabolites, interfering with the metabolic processes of cancer cells. researchgate.net

Antimicrobial: This class of compounds exhibits broad-spectrum activity against bacteria, fungi, and viruses. wjarr.comorientjchem.org

Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory effects. gsconlinepress.com

Other therapeutic areas: The applications of pyrimidine derivatives extend to cardiovascular diseases, central nervous system disorders, and more. nih.govorientjchem.org

In agricultural chemistry , pyrimidine derivatives are utilized for their potent herbicidal and fungicidal properties, contributing to crop protection and improved agricultural yields. chemimpex.comgsconlinepress.com

Historical Context of 4,6-Dichloro-5-methoxypyrimidine within Pyrimidine Research

While the broader family of pyrimidines has a long and storied history in science, the specific compound this compound has emerged as a key player more recently. Its importance is intrinsically linked to its role as a reactive intermediate in the synthesis of other valuable compounds. biosynth.com For instance, it is a known precursor in the production of sulfadoxine (B1681781), an antimalarial drug. biosynth.com The development of synthetic routes to produce this compound, such as those involving the chlorination of 4,6-dihydroxy-5-methoxypyrimidine (B1354921), has been a focus of research to enable its wider application. google.comgoogle.com

The Rationale for an In-depth Study of this compound

The continued and growing interest in this compound stems from its unique combination of structural features and its potential for further applications.

Unique Structural Features and Reactivity Profile

The structure of this compound is characterized by the presence of two chlorine atoms and a methoxy (B1213986) group attached to the pyrimidine ring. biosynth.com The chlorine atoms are highly reactive and can be readily displaced by various nucleophiles, making this compound an excellent starting material for creating a diverse range of substituted pyrimidines. biosynth.comfishersci.com The methoxy group also influences the electronic properties of the ring, further modulating its reactivity. scientifictemper.com

The molecule is nearly planar, with the exception of the carbon atom in the methoxy group. nih.govresearchgate.net This structural feature can be important for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5018-38-2
Molecular Formula C₅H₄Cl₂N₂O
Molecular Weight 179.00 g/mol
Melting Point 54-58 °C
Boiling Point 257.8±35.0 °C
Appearance Off-white to white solid
Solubility Slightly soluble in chloroform (B151607) and dichloromethane

This data is compiled from multiple sources. chemdad.comnih.govscbt.com

Emerging Applications and Research Gaps

The utility of this compound continues to expand. It is a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents, as well as herbicides. chemimpex.com Its role as a building block in drug discovery is particularly valuable. chemimpex.com

Despite its recognized importance, there are still areas for further investigation. Research is ongoing to explore the full potential of this compound in synthesizing novel therapeutic agents and materials. chemimpex.com There is a need to develop more efficient and environmentally friendly synthetic methods for its production and to fully elucidate the structure-activity relationships of its derivatives. google.com Further studies are also required to understand its potential applications in material science, such as in the development of new polymers and coatings. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2N2O B156074 4,6-Dichloro-5-methoxypyrimidine CAS No. 5018-38-2

Properties

IUPAC Name

4,6-dichloro-5-methoxypyrimidine
Source PubChem
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InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQIGKLDBGKSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90198228
Record name 4,6-Dichloro-5-methoxypyrimidine
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Molecular Weight

179.00 g/mol
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CAS No.

5018-38-2
Record name 4,6-Dichloro-5-methoxypyrimidine
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Record name 4,6-Dichloro-5-methoxypyrimidine
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Record name 4,6-Dichloro-5-methoxypyrimidine
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Record name 4,6-dichloro-5-methoxypyrimidine
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Advanced Synthetic Methodologies for 4,6 Dichloro 5 Methoxypyrimidine

Established Synthetic Routes and Reaction Mechanisms

The preparation of 4,6-dichloro-5-methoxypyrimidine is dominated by two principal synthetic strategies. The first involves the direct chlorination of a pre-formed pyrimidine (B1678525) ring, specifically 4,6-dihydroxy-5-methoxypyrimidine (B1354921). The second strategy builds the heterocyclic ring from the ground up, starting with derivatives of malonic diester.

Chlorination of Hydroxypyrimidine Precursors

A common and direct method for synthesizing this compound involves the halogenation of 4,6-dihydroxy-5-methoxypyrimidine or its corresponding salt. This transformation replaces the hydroxyl groups with chlorine atoms, a crucial step facilitated by potent chlorinating agents.

The conversion of 4,6-dihydroxy-5-methoxypyrimidine to its dichloro derivative is typically achieved using phosphorus oxychloride (POCl₃), often in excess, which can also serve as the solvent. google.comyoutube.comgoogle.com Several patents describe specific conditions for this reaction, highlighting variations in temperature, duration, and work-up procedures to achieve high yields. For instance, reacting the disodium (B8443419) salt of 5-methoxy-4,6-dihydroxypyrimidine with phosphorus oxychloride at 65°C for 1.5 hours has been reported. masterorganicchemistry.com Another method involves refluxing the starting material with POCl₃ for 8 hours, resulting in a yield of 92.9%. google.com

Phosphorus trichloride (B1173362) (PCl₃) has also been utilized as a chlorinating agent, presenting an alternative to the more common phosphorus oxychloride. youtube.com One patented method describes heating phosphorus trichloride to 70-80°C, followed by the addition of 4,6-dihydroxy-5-methoxypyrimidine sodium salt and a subsequent reflux at 110-120°C for 2-6 hours. youtube.com This approach is noted for avoiding the use of the more toxic phosphorus oxychloride. youtube.com

The table below summarizes various reaction conditions for the chlorination of 4,6-dihydroxy-5-methoxypyrimidine precursors.

Chlorinating AgentStarting MaterialTemperatureTimeYieldReference
Phosphorus Oxychloride5-methoxy-4,6-dihydroxy pyrimidine disodium65°C1.5 hours- masterorganicchemistry.com
Phosphorus Oxychloride5-methoxy-4,6-dihydroxy-pyrimidine sodiumReflux8 hours92.9% google.com
Phosphorus Trichloride4,6-dihydroxy-5-methoxy pyrimidine sodium110-120°C2-6 hours- youtube.com

The chlorination of hydroxypyrimidines, which exist in tautomeric equilibrium with their keto forms (pyrimidinones), by agents like phosphorus oxychloride is a well-established reaction in heterocyclic chemistry. google.comresearchgate.net The mechanism is believed to proceed through the formation of a phosphate (B84403) ester intermediate. youtube.com The oxygen atom of the hydroxypyrimidine (or pyrimidinone) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. youtube.com This initial reaction leads to the formation of a dichlorophosphate (B8581778) ester.

Multi-step Syntheses from Malonic Diester Derivatives

An alternative to modifying a pre-existing pyrimidine ring is to construct the ring itself from acyclic precursors. Syntheses starting from malonic diester derivatives are a classic approach in pyrimidine chemistry and can be adapted to produce this compound.

This synthetic strategy begins with a malonic diester, such as dimethyl malonate or diethyl malonate. A key intermediate, 2-methoxy-malonic diester, is prepared, often by first chlorinating the malonic diester and then performing a methoxylation reaction. masterorganicchemistry.com

The core of the pyrimidine ring is then formed through a condensation reaction. The 2-methoxy-malonic diester is cyclized with a compound that provides the N-C-N fragment of the pyrimidine ring. Formamide is a common reagent for this purpose. google.com The reaction is typically carried out in the presence of a strong base like sodium methoxide, leading to the formation of the disodium salt of 4,6-dihydroxy-5-methoxypyrimidine. masterorganicchemistry.com This cyclization is a variation of the well-known Pinner pyrimidine synthesis, which broadly involves the condensation of 1,3-dicarbonyl compounds with amidines.

Once the 4,6-dihydroxy-5-methoxypyrimidine intermediate is formed via the malonic ester route, it is then subjected to a chlorination step, as described previously (Section 2.1.1.). masterorganicchemistry.com The dihydroxy intermediate is converted to the final product, this compound, using a chlorinating agent like phosphorus oxychloride. masterorganicchemistry.com This final step is identical to the chlorination of the precursor obtained from other routes, demonstrating the convergence of different synthetic pathways on a common intermediate.

Innovations in Synthetic Approaches for this compound

Recent advancements in organic synthesis have paved the way for more sophisticated and efficient methods for preparing this compound. These innovations are geared towards improving yield, purity, and scalability while minimizing environmental impact.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to reduce the environmental footprint of chemical manufacturing. frontiersin.org

A significant step towards a greener synthesis of this compound is the substitution of hazardous reagents with more environmentally friendly alternatives. One notable example is the replacement of the highly toxic and corrosive phosphorus oxychloride (POCl₃), a common chlorinating agent in pyrimidine synthesis, with phosphorus trichloride (PCl₃). google.com A patented method describes the synthesis of this compound starting from 4,6-dihydroxy-5-methoxypyrimidine sodium using PCl₃. google.com This approach not only mitigates the risks associated with phosphorus oxychloride but can also lead to reduced production costs. google.com

The exploration of greener solvent alternatives is another cornerstone of sustainable synthesis. While traditional syntheses often employ chlorinated solvents, research into heterocyclic synthesis highlights the potential of using water, ionic liquids, or bio-based solvents like eucalyptol (B1671775) and ethyl lactate. frontiersin.orgfrontiersin.org For instance, a novel method for synthesizing pyrimido[4,5-d]pyrimidines has been developed in an aqueous medium, avoiding hazardous organic solvents and corrosive acids or bases. frontiersin.org Although not yet specifically documented for this compound, these approaches offer a promising avenue for future research.

Conventional ReagentGreen AlternativeRationale
Phosphorus Oxychloride (POCl₃)Phosphorus Trichloride (PCl₃)Reduced toxicity and production cost. google.com
Halogenated SolventsWater, Ionic Liquids, Bio-solventsReduced environmental impact and potential for recycling. frontiersin.orgfrontiersin.org

Table 1: Comparison of Conventional and Green Reagents in Pyrimidine Synthesis

Minimizing waste and energy consumption are key objectives in green chemistry. rsc.orgresearchgate.net One strategy is the development of one-pot and multi-component reactions (MCRs) which streamline synthetic sequences by combining multiple steps in a single reaction vessel, thereby reducing solvent use, energy for heating and cooling, and waste from intermediate purification steps. jocpr.com

Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent another effective approach to waste reduction. nih.gov Mechanochemical methods, involving mechanical grinding of solid reactants, can also lead to shorter reaction times and eliminate the need for bulk solvents. nih.gov Furthermore, energy consumption can be significantly lowered by employing alternative energy sources like microwave irradiation or ultrasound, which can accelerate reaction rates and improve yields. jocpr.com For example, microwave-assisted synthesis has been shown to be highly effective in the production of various heterocyclic compounds. jocpr.com

A reported method for the large-scale chlorination of hydroxypyrimidines using an equimolar amount of POCl₃ in a sealed reactor represents a significant step in waste reduction by avoiding the use of excess reagent. nih.gov This solvent-free protocol also features a simplified work-up, further minimizing waste generation. nih.gov

StrategyBenefit
One-pot and Multi-Component ReactionsReduced solvent use, energy consumption, and waste. jocpr.com
Solvent-free ReactionsElimination of solvent waste. nih.gov
Microwave/Ultrasound-assisted SynthesisReduced reaction times and energy consumption. jocpr.com
Use of Equimolar ReagentsMinimized reagent waste. nih.gov

Table 2: Strategies for Waste and Energy Reduction in Chemical Synthesis

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and seamless integration of reaction, work-up, and purification steps. nih.gov

While a specific continuous flow synthesis for this compound has not been detailed in the reviewed literature, the principles of flow chemistry are highly applicable to its production. The chlorination of hydroxypyrimidines, a key step in many synthetic routes, often involves highly exothermic reactions and hazardous reagents like phosphorus oxychloride. nih.gov Conducting such reactions in a continuous flow reactor allows for superior temperature control, minimizing the risk of thermal runaways and improving the selectivity of the reaction. vapourtec.com

A potential flow process for the synthesis of this compound could involve pumping a solution of the starting material, such as 4,6-dihydroxy-5-methoxypyrimidine, and the chlorinating agent through a heated reaction coil. The residence time in the reactor can be precisely controlled to maximize conversion while minimizing the formation of byproducts. Downstream processing, such as in-line extraction and purification, could also be integrated into the flow system, leading to a fully automated and highly efficient manufacturing process. The development of such a process would be a significant advancement, enabling safer and more scalable production of this important intermediate.

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound requires precise control over the introduction of substituents onto the pyrimidine ring to obtain the desired isomer. The reactivity of the pyrimidine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions.

A common strategy for the synthesis of substituted pyrimidines involves the construction of the pyrimidine ring from acyclic precursors. However, for the specific substitution pattern of this compound, functionalization of a pre-existing pyrimidine ring is often more practical.

One reported synthesis starts from 4,6-dihydroxy-2-methoxypyrimidine. publish.csiro.au This starting material can be nitrated at the 5-position, followed by chlorination of the hydroxyl groups at the 4- and 6-positions using a reagent like phosphorus oxychloride. The methoxy (B1213986) group at the 2-position in the starting material directs the nitration to the adjacent 5-position. Subsequent removal of the 2-methoxy group, if necessary, or starting with a different precursor would be required to arrive at the target compound.

The regioselective functionalization of pyrimidines can also be achieved using modern organometallic techniques. For instance, the use of hindered magnesium bases like TMPMgCl·LiCl allows for the successive and regioselective deprotonation (magnesiation) of the pyrimidine ring at specific positions, which can then be quenched with an electrophile to introduce a desired functional group. researchgate.netnih.gov This approach offers a high degree of control and could potentially be applied to the synthesis of this compound by the sequential introduction of the chloro and methoxy groups.

Purification and Isolation Techniques for High Purity this compound

Obtaining high-purity this compound is crucial for its use in subsequent synthetic steps. A combination of techniques is often employed to remove impurities, unreacted starting materials, and byproducts.

A common purification strategy involves a multi-step process of extraction and crystallization. A patent describes a method where the crude product, after reaction with phosphorus oxychloride, is extracted from an aqueous medium using an organic solvent such as trichloroethylene. google.com The organic layers are then combined, and the solvent is removed by distillation to yield the coarse chloride. This crude product is then further purified by recrystallization from a suitable solvent, such as methanol, to yield the final high-purity product. google.com The choice of crystallization solvent is critical and can significantly impact the purity and yield of the final product.

For more challenging separations or to achieve very high purity levels, chromatographic techniques are employed. nih.gov High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and preparative purification of organic compounds. researchgate.netdlib.si A reverse-phase HPLC method has been described for the analysis of this compound, which could be scaled up for preparative isolation. tsijournals.com In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. tsijournals.com By carefully optimizing the mobile phase composition and gradient, it is possible to separate the target compound from closely related impurities.

TechniqueDescriptionKey Parameters
Extraction Separation of the product from the reaction mixture into an immiscible solvent.Choice of solvent, pH of the aqueous phase.
Crystallization Purification of a solid compound by dissolving it in a hot solvent and allowing it to cool, forming pure crystals.Choice of solvent, cooling rate, temperature.
Distillation Separation of liquids with different boiling points. Can be used to remove solvents or purify liquid products.Temperature, pressure (vacuum distillation for high-boiling compounds).
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.Column type (stationary phase), mobile phase composition, flow rate, detection method.

Table 3: Common Purification and Isolation Techniques

Recrystallization

Recrystallization is a common and effective method for purifying the synthesized this compound.

One documented procedure involves taking the coarse chloride and dissolving it in methanol, specifically three times the amount of the crude product. google.com The solution is heated until complete dissolution is achieved. google.com It is then cooled to 45°C to induce crystallization, and the purified product is subsequently discharged and dried. google.com Another established method for obtaining high-quality crystals is through the slow evaporation of a solution of the compound in acetonitrile. nih.gov This technique yields colorless block-like crystals of this compound. nih.gov

Table 2: Recrystallization Parameters

Parameter Method 1 google.com Method 2 nih.gov
Solvent Methanol Acetonitrile
Procedure Heating for dissolution, followed by cooling Slow evaporation
Outcome Purified solid product Colorless block-like crystals

Chromatography (e.g., Column Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are utilized for the analysis and purification of this compound.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities, which is a form of column chromatography. sielc.com The process employs a specific column and a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications compatible with Mass Spectrometry (MS), formic acid is used as a substitute for phosphoric acid. sielc.com

Table 3: HPLC Analysis and Purification Conditions

Parameter Description sielc.com
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid
Application Analytical determination and scalable for preparative separation

Chemical Reactivity and Derivatization of 4,6 Dichloro 5 Methoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The core of 4,6-dichloro-5-methoxypyrimidine's utility lies in its ability to undergo nucleophilic aromatic substitution (SNAr) reactions. libretexts.org In this type of reaction, a nucleophile replaces one or both of the chlorine atoms on the aromatic pyrimidine (B1678525) ring. The pyrimidine ring's nitrogen atoms are electron-withdrawing, which facilitates the nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The two chlorine atoms at the C-4 and C-6 positions are the primary sites of reaction on the this compound molecule. These positions are activated towards nucleophilic attack due to their positions relative to the ring nitrogen atoms.

The reaction of this compound with various amines and their derivatives is a common method for synthesizing aminopyrimidines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The nature of the amine, whether it is a primary, secondary, or aromatic amine, can influence the reaction conditions and the final product. For example, sterically unhindered primary amines can react to produce high yields of the mono-substituted product. nih.gov The reaction with more sterically hindered amines may result in lower yields. nih.gov

Table 1: Examples of Reactions with Amines
Amine ReactantProductYieldReference
Adamantane-containing aminesMonoaminated pyrimidines60-77% nih.gov
Indoline (in the presence of NaOH and ethanol/methanol)2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes60% mdpi.com

Alkoxides and phenoxides can also serve as nucleophiles in SNAr reactions with this compound, leading to the formation of ether derivatives. The use of an alcohol as a solvent in the presence of a base like sodium hydroxide (B78521) can lead to the formation of alkoxide ions in situ, which can then displace the chlorine atoms. mdpi.com This can sometimes lead to competition between the intended nucleophile (like an amine) and the alkoxide from the solvent. mdpi.com

Thiols are effective nucleophiles for displacing the chlorine atoms in this compound, resulting in the formation of thioether derivatives. These reactions are analogous to those with amines and alkoxides and are a key method for introducing sulfur-containing functional groups onto the pyrimidine ring.

A key aspect of the reactivity of this compound is the ability to control whether one or both chlorine atoms are substituted. Selective monosubstitution can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the nucleophile, the temperature, and the reaction time. nih.gov For instance, using an equimolar amount of the nucleophile at a lower temperature typically favors monosubstitution.

Double substitution, where both chlorine atoms are replaced, can be achieved by using an excess of the nucleophile and/or more forcing reaction conditions, such as higher temperatures. In some cases, the introduction of the first substituent can influence the reactivity of the remaining chlorine atom, either activating or deactivating it towards further substitution. For some di-substitutions, palladium catalysis has been employed to facilitate the introduction of a second amino group. nih.gov

The methoxy (B1213986) group at the C-5 position has a significant electronic influence on the reactivity of the pyrimidine ring. The oxygen atom of the methoxy group can donate electron density to the ring through resonance, which generally deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, its effect is complex and can also influence the regioselectivity of the reaction when the two chlorine atoms are in different chemical environments. The presence of substituents on the pyrimidine ring can significantly alter the regioselectivity of SNAr reactions. wuxiapptec.com

Influence of the 5-Methoxy Group on Reactivity

Electron-Donating Effects

The methoxy group (-OCH3) at the 5-position of the pyrimidine ring plays a significant role in the chemical reactivity of this compound. The oxygen atom in the methoxy group possesses lone pairs of electrons that can be donated to the aromatic pyrimidine ring through a resonance effect, also known as a positive mesomeric effect (+M). studypug.com This electron donation increases the electron density of the pyrimidine ring, which can influence its susceptibility to electrophilic and nucleophilic attack. studypug.com

The electron-donating nature of the methoxy group can be observed in its influence on the reactivity of the adjacent chlorine atoms. By increasing the electron density of the ring, the methoxy group can modulate the electrophilicity of the carbon atoms attached to the chlorine atoms, thereby affecting the rates and outcomes of nucleophilic substitution reactions.

Steric Hindrance Considerations

The spatial arrangement of the atoms in this compound can present steric hindrance, which may affect its chemical reactions. The methoxy group at the 5-position, situated between the two chlorine atoms at the 4- and 6-positions, can physically obstruct the approach of incoming reagents. This steric crowding can influence the regioselectivity of reactions, favoring attack at the less hindered position.

For instance, in cross-coupling reactions, the steric bulk of the methoxy group and the ligands on the metal catalyst can dictate which of the two chlorine atoms is preferentially substituted.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a valuable substrate in various cross-coupling reactions, owing to the presence of its two reactive chlorine atoms.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium catalysts are widely employed in cross-coupling reactions involving aryl halides. libretexts.org

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium(0) complex. dntb.gov.uaresearchgate.net This reaction is a versatile method for forming carbon-carbon bonds. mdpi.comharvard.edu In the context of 4,6-dichloropyrimidines, the reaction with arylboronic acids can lead to the formation of mono- or diarylated pyrimidines, depending on the reaction conditions. dntb.gov.uaresearchgate.net The choice of palladium catalyst, ligand, base, and solvent can significantly influence the outcome of the reaction. dntb.gov.ua For instance, using Pd(OAc)2/PPh3/K3PO4 or Pd(PPh3)2Cl2/K3PO4 as the catalyst system has been shown to yield the corresponding 4,6-diarylpyrimidines. dntb.gov.ua Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has also been investigated, leading to efficient synthesis of C4-substituted pyrimidines. semanticscholar.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is used to form carbon-carbon bonds, specifically creating conjugated enynes and arylalkynes. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions. wikipedia.org While specific studies on the Sonogashira coupling of this compound are not prevalent in the provided search results, the general reactivity of dichloropyrimidines suggests its potential as a substrate in this reaction. The reactivity of different halogen substituents can influence the regioselectivity of the coupling. nih.gov

Negishi Coupling: The Negishi coupling reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgrsc.orgorganic-chemistry.org This reaction is known for its ability to form carbon-carbon bonds between various types of carbon atoms (sp3, sp2, and sp). wikipedia.org The reaction mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org While direct examples of Negishi coupling with this compound are not detailed in the provided results, the general applicability of this reaction to dichloroheteroarenes suggests its potential. nih.gov The choice of ligand can significantly affect the stereochemical outcome and yield of Negishi couplings. nih.gov

Organozinc Reagent Applications

Organozinc reagents are crucial components in Negishi cross-coupling reactions. wikipedia.orgrsc.org These reagents can be prepared from organic halides and zinc metal. rsc.org In the context of synthesizing derivatives of this compound, an organozinc reagent could be coupled with the dichloropyrimidine in a Negishi-type reaction. wikipedia.org The use of palladium nanoparticle catalysts has been shown to be effective in Negishi couplings involving alkylzinc reagents at room temperature. organic-chemistry.org

Modifications of the 5-Methoxy Group

The 5-methoxy group on the pyrimidine ring can also be a site for chemical modification, although this is less common than reactions involving the chloro substituents. One potential modification is demethylation to the corresponding 5-hydroxy derivative. Another possibility is the displacement of the methoxy group, although this would likely require harsh reaction conditions.

A Chinese patent describes a preparation method for 5-methoxy-4,6-dichloropyrimidine starting from 5-methoxy-4,6-dihydroxypyrimidine disodium (B8443419) and phosphorus oxychloride or phosphorus trichloride (B1173362). google.comgoogle.com This indicates that the methoxy group is stable under these chlorination conditions.

Cleavage and Replacement Reactions

The primary mode of reaction for this compound involves the nucleophilic displacement of its chlorine atoms. This reactivity allows for the introduction of various functional groups, significantly altering the compound's properties.

One of the most well-documented replacement reactions is amination. The chlorine atoms can be readily displaced by primary and secondary amines under suitable conditions. For instance, the reaction of 4,6-dichloropyrimidines with adamantane-containing amines has been explored to synthesize compounds with potential antiviral and psychotherapeutic activities. pharmaguideline.com The process typically involves heating the dichloropyrimidine with the amine in the presence of a base, such as potassium carbonate, in a solvent like N,N-dimethylformamide (DMF). pharmaguideline.com

The synthesis of the antibacterial drug Sulfadoxine (B1681781) serves as a prime example of a sequential cleavage and replacement strategy. In this multi-step synthesis, one of the chlorine atoms of this compound is first displaced by the sulfonamide group of sulfanilamide (B372717). organic-chemistry.org Subsequently, the second chlorine atom is replaced by a methoxy group to yield the final active pharmaceutical ingredient. organic-chemistry.orgbenthamscience.com This highlights the ability to selectively replace the chlorine atoms, a key feature in the strategic synthesis of complex pyrimidine derivatives.

The general scheme for the monoamination of 4,6-dichloropyrimidine (B16783) is presented below:


Scheme 1: Monoamination of 4,6-Dichloropyrimidine

In this representative reaction, one of the chlorine atoms on the pyrimidine ring is substituted by an amino group. This is a crucial first step in the synthesis of many biologically active compounds.

Derivatization for Enhanced Bioactivity

The derivatization of this compound is a key strategy for the development of new bioactive molecules in both the pharmaceutical and agrochemical sectors. nih.gov The introduction of different substituents at the 4- and 6-positions can lead to compounds with a wide range of biological activities.

As mentioned, a prominent example is the synthesis of Sulfadoxine . This long-acting sulfonamide is used in combination with pyrimethamine (B1678524) for the treatment of malaria. benthamscience.com Its mechanism of action involves the inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in the malarial parasite. benthamscience.com

Table 1: Bioactive Derivative - Sulfadoxine
Derivative NameStarting MaterialKey ReactionBioactivity
SulfadoxineThis compoundNucleophilic substitution with sulfanilamide, followed by methoxylationAntimalarial benthamscience.com

In the field of agrochemicals, pyrimidine derivatives are known to exhibit herbicidal activity. For instance, analogues of the herbicide Flumetsulam have been synthesized. Flumetsulam itself is a triazolopyrimidine sulfonamide that acts as an acetolactate synthase (ALS) inhibitor. researchgate.net By modifying the substituents on the pyrimidine ring, researchers aim to develop new herbicides with improved efficacy and selectivity. The synthesis of these analogues often involves the reaction of a substituted pyrimidine, which can be derived from precursors like this compound, with a suitable sulfonamide.

Other Significant Transformations

Beyond direct substitution, the this compound scaffold can undergo other important chemical transformations, including reduction and rearrangement reactions.

Oxidation and Reduction Reactions

The reduction of the chloro-substituents in 4,6-dichloropyrimidines can be achieved through catalytic hydrogenation. This reaction typically employs a palladium catalyst (e.g., palladium on carbon) and hydrogen gas to replace the chlorine atoms with hydrogen. This dehalogenation reaction is a useful method for accessing pyrimidine cores that are unsubstituted at the 4- and 6-positions. While specific examples for this compound are not extensively detailed in readily available literature, the general principle of catalytic hydrogenolysis is applicable to a wide range of chloropyrimidines.

The pyrimidine ring itself is generally resistant to oxidation. However, substituents on the ring can be modified through oxidative processes. For example, thioether groups attached to the pyrimidine ring can be oxidized to the corresponding sulfoxides and sulfones using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

Rearrangement Reactions

Substituted pyrimidines can undergo a variety of rearrangement reactions, with the Dimroth rearrangement being a notable example. rsc.orgresearchgate.netrsc.org This rearrangement typically involves the isomerization of heterocyclic systems where endocyclic and exocyclic nitrogen atoms exchange places. rsc.org In the context of pyrimidines, this can be seen in the transformation of N-alkyl-iminopyrimidines. rsc.org The reaction often proceeds through a ring-opening and ring-closing sequence. researchgate.net

For instance, the treatment of certain N4-acylamino-2'-deoxycytidine derivatives in basic media can lead to a Dimroth-type rearrangement, resulting in the formation of rsc.orgresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidin-5(6H)-ones. researchgate.net While a direct Dimroth rearrangement of this compound itself is not commonly reported, its derivatives, particularly those with amino or imino functionalities, could potentially undergo such transformations under specific conditions, leading to the formation of isomeric heterocyclic systems. mdpi.com The propensity for such rearrangements is influenced by the nature of the substituents on the pyrimidine ring and the reaction conditions, such as pH. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4,6 Dichloro 5 Methoxypyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4,6-dichloro-5-methoxypyrimidine. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a wealth of information regarding the molecular framework can be obtained.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number and chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum is characteristically simple due to the molecule's symmetry. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), is dominated by two main signals. spectrabase.com

The most prominent signal is a singlet corresponding to the three protons of the methoxy (B1213986) group (-OCH₃). This signal typically appears in the range of δ 3.8–4.0 ppm. The second key feature is the signal from the single proton on the pyrimidine (B1678525) ring. The exact chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and chlorine substituents.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Solvent
-OCH₃~3.9SingletCDCl₃
Pyrimidine-HValue not availableSingletCDCl₃

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

The carbon atoms directly bonded to the electronegative chlorine and nitrogen atoms (C4 and C6) are expected to be significantly deshielded and thus appear at a lower field (higher ppm value). The carbon atom attached to the methoxy group (C5) will also have a characteristic chemical shift. The carbon of the methoxy group itself will resonate at a higher field. While specific experimental data for the ¹³C NMR of this compound is not widely published, typical chemical shift ranges for similar pyrimidine derivatives can be used for prediction.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~150-160
C4, C6~160-170
C5~110-120
-OCH₃~55-65

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on data for analogous compounds.

Advanced NMR Techniques (e.g., COSY, HMQC, HSQC)

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. In the case of substituted pyrimidine derivatives, COSY can reveal couplings between protons on the pyrimidine ring and adjacent substituent protons. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to. nih.gov For this compound, an HSQC spectrum would show a correlation between the methoxy protons and the methoxy carbon, as well as a correlation between the pyrimidine proton and its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular structure by observing correlations across several bonds. For instance, the methoxy protons would show a correlation to the C5 carbon of the pyrimidine ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. nih.gov

The most notable absorptions include:

C-H stretching: Vibrations of the C-H bonds in the methoxy group and the pyrimidine ring.

C=N and C=C stretching: Vibrations associated with the pyrimidine ring, typically appearing in the 1600-1400 cm⁻¹ region.

C-O stretching: A strong absorption corresponding to the stretching of the C-O bond of the methoxy group.

C-Cl stretching: Absorptions in the fingerprint region (below 1000 cm⁻¹) characteristic of the carbon-chlorine bonds.

Functional Group Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch (-OCH₃)~2950-2850
C=N and C=C (Pyrimidine Ring)~1600-1400
C-O (Methoxy)~1250-1000
C-Cl Stretch~800-600

Table 3: Expected Infrared Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern, with the [M+2]⁺ and [M+4]⁺ peaks having significant intensities due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, the loss of a chlorine atom (•Cl), or the cleavage of the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of a molecule. The exact mass of this compound has been computed to be 177.9700681 Da. nih.gov This precise value can be used to confirm the molecular formula C₅H₄Cl₂N₂O and to distinguish it from other compounds with the same nominal mass.

Ion Calculated Exact Mass (Da)
[C₅H₄³⁵Cl₂N₂O]⁺177.9700
[C₅H₄³⁵Cl³⁷ClN₂O]⁺179.9671
[C₅H₄³⁷Cl₂N₂O]⁺181.9641

Table 4: Isotopic Distribution for the Molecular Ion of this compound.

X-ray Crystallography for Solid-State Structure Determination

The compound crystallizes in the orthorhombic system with the space group Pna2₁ at a temperature of 100 K. nih.govresearchgate.net The determination of the crystal structure allows for a detailed examination of the molecular geometry and the interactions governing the crystal packing. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound. nih.govresearchgate.net

ParameterValue
Empirical FormulaC₅H₄Cl₂N₂O
Formula Weight179.00 g/mol
Temperature100 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensions
a13.6545 (19) Å
b3.9290 (6) Å
c13.0275 (18) Å
Volume698.91 (17) ų
Z (Molecules per unit cell)4
Density (calculated)1.701 Mg/m³
Absorption Coefficient (μ)0.85 mm⁻¹
Refinement Details
R-factor [F² > 2σ(F²)]0.024
wR-factor (F²)0.054
Goodness-of-fit (S)1.08
Data-to-parameter ratio16.5

The crystal structure of this compound is stabilized by a network of intermolecular interactions. nih.gov Notably, the packing is dominated by short chlorine-nitrogen contacts, which are significant in directing the three-dimensional architecture. These interactions are a form of halogen bonding, where the electrophilic region of a halogen atom interacts with a nucleophilic nitrogen atom.

In the crystal lattice, molecules are linked into chains along the a-axis by a short Cl1···N2 interaction with a distance of 3.0940 (15) Å. nih.govnih.gov These chains are further interconnected into a robust three-dimensional framework by another short contact, Cl2···N1, measuring 3.1006 (17) Å. nih.govnih.gov These distances are shorter than the sum of the van der Waals radii of chlorine and nitrogen, indicating a significant attractive interaction that stabilizes the crystal packing.

Table 2: Key Intermolecular Contact Distances. nih.govnih.gov

Interaction TypeAtom 1Atom 2Distance (Å)
Halogen BondCl1N23.0940 (15)
Halogen BondCl2N13.1006 (17)

The analysis of the crystal structure reveals that the pyrimidine ring of this compound is nearly planar. nih.gov The root-mean-square (r.m.s.) deviation for the atoms of the pyrimidine ring is a mere 0.013 Å, confirming its planarity. nih.govresearchgate.net

However, the substituent methoxy group introduces a significant conformational feature. The carbon atom of the methoxy group (C5) is notably out of the plane defined by the pyrimidine ring, deviating by 1.082 (2) Å. nih.govresearchgate.net This non-planar conformation of the methoxy group relative to the pyrimidine ring is a key structural characteristic of the molecule in its solid state. The geometrical parameters, including bond lengths such as C-Cl and C-N, are within the expected ranges for similar pyrimidine derivatives. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra typically show absorption bands corresponding to π→π* and n→π* transitions. While this technique is valuable for characterizing the electronic properties of such molecules, specific experimental data, including absorption maxima (λmax) and molar absorptivity (ε) values for this compound, are not detailed in the reviewed scientific literature. Such data, if determined, would provide insight into the electronic structure and conjugation within the molecule.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements in a compound. wikipedia.orgresearchgate.net It serves as a crucial check for the purity of a synthesized sample and to verify its empirical formula. nih.govnmrmbc.com For this compound (C₅H₄Cl₂N₂O), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent atoms. nih.govsigmaaldrich.com The accepted deviation between experimental and calculated values for publication is typically within ±0.4%. nih.gov

Table 3: Theoretical Elemental Composition of this compound.

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.01133.54
HydrogenH1.0082.25
ChlorineCl35.45339.61
NitrogenN14.00715.65
OxygenO15.9998.94
Total 100.00

Computational Chemistry and Theoretical Studies of 4,6 Dichloro 5 Methoxypyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. For 4,6-dichloro-5-methoxypyrimidine, these methods can predict its geometry, reactivity, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically involve geometry optimization to find the most stable arrangement of its atoms. The resulting optimized structure can then be used to calculate various electronic properties.

The reactivity of this compound can be explored through the analysis of its molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the areas around the chlorine and hydrogen atoms would exhibit positive potential.

Table 1: Exemplary DFT-Calculated Electronic Properties of this compound

PropertyExemplary Calculated ValueDescription
Dipole Moment~2.5 DIndicates the overall polarity of the molecule.
Mulliken Atomic ChargesC4/C6: Positive, C5: Negative, N1/N3: Negative, O: Negative, Cl: NegativeProvides insight into the partial charges on each atom, influencing intermolecular interactions.
Molecular Electrostatic Potential (MEP)Red (Negative) regions near N atoms; Blue (Positive) regions near H atomsVisualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Note: The values presented in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is likely to be localized on the pyrimidine ring and the methoxy (B1213986) group, which are electron-rich regions. The LUMO, on the other hand, would be expected to be distributed over the pyrimidine ring, particularly near the electron-withdrawing chlorine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalExemplary Energy (eV)Description
HOMO-7.2Energy of the highest occupied molecular orbital.
LUMO-1.5Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.7Indicator of chemical reactivity and stability.

Note: These energy values are hypothetical and serve to illustrate the concepts of molecular orbital analysis.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are valuable for assigning the signals in experimental spectra. For instance, the proton of the pyrimidine ring (at C2) would be expected to have a distinct chemical shift compared to the protons of the methoxy group.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of the chemical bonds. Comparing the calculated IR spectrum with the experimental one helps in the assignment of the observed absorption bands. Key vibrational modes for this compound would include C-H, C-N, C-O, and C-Cl stretching and bending vibrations. While experimental IR data is available, detailed computational predictions would provide a deeper understanding of each vibrational mode. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment.

Conformational Analysis and Flexibility

While the pyrimidine ring of this compound is largely planar, the methoxy group attached to it can exhibit conformational flexibility. nih.govnih.govresearchgate.net X-ray crystallography has shown that in the solid state, the pyrimidine ring is nearly planar, but the methyl group of the methoxy substituent is out of this plane. nih.govnih.govresearchgate.net MD simulations can explore the rotational barrier around the C5-O bond and identify the most stable conformations of the methoxy group relative to the pyrimidine ring in different phases (gas or solution). This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations are an excellent tool to study these solvent effects at a molecular level. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics.

For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the nitrogen atoms of the pyrimidine ring would be expected. These interactions can stabilize the molecule and influence its reactivity. The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation shell.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its distinct structural features. As a derivative of pyrimidine, a class of compounds known for its presence in a wide array of biologically active molecules, this compound serves as a valuable starting point for the synthesis of novel therapeutic agents. nih.govresearchgate.net The strategic placement of two chlorine atoms at the 4 and 6 positions and a methoxy group at the 5 position of the pyrimidine ring provides a unique combination of reactivity and structural properties that can be exploited in drug design. scispace.comnih.gov

Elucidating Key Structural Features for Biological Activity

The core pyrimidine structure is a well-established pharmacophore, and the substituents on this compound play a crucial role in modulating its biological effects. The chlorine atoms, being strong electron-withdrawing groups, enhance the reactivity of the compound, making it a suitable intermediate for the synthesis of various derivatives. scispace.com These chlorine atoms can be readily displaced by nucleophiles, allowing for the introduction of a wide range of functional groups to explore the chemical space around the pyrimidine core.

The methoxy group at the 5-position also significantly influences the molecule's properties. Studies on related methoxy-substituted pyrimidines have shown that this group can impact the compound's metabolic stability and its interaction with biological targets. nih.gov The position and nature of substituents on the pyrimidine ring are critical for determining the type and potency of the biological activity. For instance, in a series of pyrimidine derivatives, the presence and position of methoxy groups were found to be crucial for their anticancer activity. nih.gov

The planarity of the pyrimidine ring system is another key feature. X-ray crystallography studies have shown that the molecule of this compound is nearly planar, with the exception of the methyl carbon of the methoxy group. researchgate.netnih.gov This planarity can facilitate stacking interactions with aromatic residues in the binding sites of target proteins.

Design of Novel Derivatives with Enhanced Properties

The versatility of this compound as a chemical scaffold has been leveraged in the design of novel derivatives with improved biological activities. By strategically modifying the substituents, researchers can fine-tune the compound's properties to enhance its potency, selectivity, and pharmacokinetic profile.

For example, the chlorine atoms can be substituted with various amine or thiol groups to generate libraries of new compounds. The introduction of different aromatic or heterocyclic rings at these positions can lead to derivatives with enhanced binding affinity for specific protein targets. Studies on related pyrimidine scaffolds have demonstrated that such modifications can yield potent inhibitors of various enzymes, including kinases.

The development of thieno[2,3-d]pyrimidine (B153573) derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) provides a relevant example. nih.gov In these studies, the core pyrimidine ring is analogous to that of this compound, and the modifications at various positions have been shown to significantly impact their anti-proliferative activity. nih.gov The general strategy involves creating a diverse set of analogs and evaluating their biological activity to establish a clear structure-activity relationship. This knowledge then guides the design of next-generation compounds with optimized properties.

Derivative Type Modification Strategy Potential Enhanced Property Reference Example
Amino-substitutedReplacement of chlorine with various aminesImproved binding to kinase active sitesPyrimidine-based kinase inhibitors
Thio-substitutedReplacement of chlorine with thiol-containing moietiesEnhanced interactions with specific residuesThieno[2,3-d]pyrimidine EGFR inhibitors nih.gov
Aryl/Heteroaryl additionsSuzuki coupling to introduce new ring systemsIncreased potency and selectivityBiphenyl-substituted pyrimidines

Ligand-Protein Docking and Drug Discovery Simulations

Computational techniques such as ligand-protein docking are invaluable tools in modern drug discovery, enabling the prediction of how a small molecule like this compound might interact with a biological target at the molecular level. nih.gov These simulations can help identify potential protein targets and predict the binding affinity and interaction mechanisms, thereby guiding the experimental efforts in drug development. nih.gov

Identification of Potential Biological Targets

Given the prevalence of the pyrimidine scaffold in a wide range of bioactive molecules, this compound and its derivatives could potentially interact with a variety of protein targets. In silico screening methods can be employed to dock this compound against a library of known protein structures to identify potential binding partners. biorxiv.orgresearchgate.net

One promising class of targets for pyrimidine derivatives is protein kinases. Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) base of ATP, and the pyrimidine ring is a common choice for this purpose. For instance, quinazoline (B50416) derivatives, which are structurally related to pyrimidines, are known to be potent inhibitors of EGFR. nih.gov Docking studies of quinazoline derivatives into the ATP-binding site of EGFR have revealed key interactions that are likely to be relevant for pyrimidine-based inhibitors as well. nih.gov

Another potential target class is carbonic anhydrases, which have been successfully targeted by pyrimidine derivatives. researchgate.net The specific substitution pattern of this compound would influence its binding to the active site of these enzymes.

Prediction of Binding Affinity and Interaction Mechanisms

Once a potential target is identified, molecular docking simulations can provide detailed insights into the binding mode and affinity of this compound and its derivatives. The docking process involves placing the ligand into the active site of the protein and evaluating the energetic favorability of different binding poses.

The predicted binding affinity, often expressed as a docking score or binding energy, can be used to rank different derivatives and prioritize them for synthesis and experimental testing. For instance, a docking study of various pyrimidine derivatives against EGFR and Carbonic Anhydrase IX revealed a correlation between lower binding energies and higher inhibitory activity. researchgate.net

Potential Target Key Interacting Residues (Hypothetical) Predicted Interaction Type Relevance
Epidermal Growth Factor Receptor (EGFR)Met793, Lys745, Asp855Hydrogen bonding, hydrophobic interactions, halogen bondingAnticancer therapy nih.govnih.gov
Carbonic Anhydrase IX (CA IX)His94, His96, His119, Thr200Coordination with zinc ion, hydrogen bondingAnticancer therapy researchgate.net
Src KinaseThr338, Met341Hydrogen bonding, hydrophobic interactionsAnticancer therapy

Applications of 4,6 Dichloro 5 Methoxypyrimidine and Its Derivatives in Advanced Research

Medicinal Chemistry and Drug Discovery

The pyrimidine (B1678525) scaffold is a fundamental component of various biologically important molecules, including nucleic acids, and its derivatives are known to possess a wide range of pharmacological activities. nih.govresearchgate.net The compound 4,6-dichloro-5-methoxypyrimidine, in particular, serves as a versatile precursor for the synthesis of numerous bioactive molecules due to its reactive dichloro and methoxy (B1213986) functional groups. chemimpex.com These reactive sites allow for structural modifications that can lead to the development of novel therapeutic agents.

This compound is a key intermediate in the synthesis of a variety of bioactive compounds. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups, while the methoxy group at the 5-position can also be modified. This chemical versatility makes it a valuable building block in drug discovery.

The pyrimidine core is a constituent of many anticancer drugs. chemimpex.com Derivatives of this compound have been investigated for their potential as chemotherapeutic agents. chemimpex.com Research has shown that modifications at the 4 and 6 positions of the pyrimidine ring can enhance cytotoxicity against various cancer cell lines.

For instance, a series of novel 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines were synthesized using 4,6-dichloro-2-methylpyrimidine (B42779) as a key intermediate. mdpi.comresearchgate.net Several of these derivatives, particularly those with a substituted piperazine (B1678402) moiety, demonstrated significant antiproliferative activity. mdpi.comresearchgate.net One compound, in particular, showed promising cytostatic activity against a non-small cell lung cancer (NSCL) cell line in the NCI-60 cell line screening. mdpi.com

Another study focused on the design and synthesis of pyrimidinyl dihydroquinoxalinones as tubulin colchicine (B1669291) site-binding agents. nih.gov These compounds exhibited potent anticancer activity against various cancer cell lines, including melanoma, breast cancer, and lung cancer. nih.gov The synthesis of these molecules involved the use of a 4-chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine precursor, highlighting the importance of chlorinated pyrimidines in developing new anticancer therapies. nih.gov

Furthermore, the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are known purine (B94841) antagonists with potential anticancer activity, has been explored. mdpi.com The combination of a trifluoromethyl group with the thiazolo[4,5-d]pyrimidine structure, derived from chlorinated pyrimidine precursors, has been investigated to create compounds with improved bioavailability and anticancer properties. mdpi.com

Table 1: Examples of Anticancer Activity of this compound Derivatives

Derivative Class Target/Mechanism Example Finding Reference
3,4,5-trimethoxyphenyl thiazole pyrimidines Antiproliferative Compound 4b showed a GI value of 86.28% against the NSCL cancer cell line HOP-92. mdpi.com mdpi.comresearchgate.net
Pyrimidinyl dihydroquinoxalinones Tubulin colchicine site-binding Demonstrated strong anticancer potency against melanoma, breast, and lung cancer cell lines. nih.gov nih.gov
Thiazolo[4,5-d]pyrimidines Purine antagonists 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among a series of newly synthesized compounds. mdpi.com mdpi.com

Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities. nih.gov While this compound itself may not have strong antimicrobial properties, its derivatives have shown potential as antibacterial and antifungal agents. The development of new antimicrobial agents is crucial to combat the rise of multidrug-resistant pathogens. nih.govmdpi.com

A study on the synthesis of various pyrimidine derivatives starting from 6-amino-2-thioxo-1H-pyrimidine-4-one reported that some of the resulting bicyclic and tricyclic compounds displayed antibacterial activity. nih.gov Another research effort focused on synthesizing novel pyrimidine and pyrimidopyrimidine derivatives from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile, which were then evaluated for their cytotoxic and antibacterial properties. nih.gov

The synthesis of sulfonamide-based pyrimidine derivatives has also been explored for their antimalarial activity, which falls under the broader category of antimicrobial agents. nih.gov These compounds were designed to combat drug resistance in malaria by targeting specific enzymes in the Plasmodium falciparum parasite. nih.gov

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Derivative Type Activity Key Finding Reference
Bicyclic and tricyclic pyrimidines Antibacterial Compounds 2a, 3a,b,c, 4a,b were found to be active as antibacterials. nih.gov nih.gov
Pyrimido[4,5-d]pyrimidines Antibacterial Synthesized with the aim of possessing antibacterial properties with high safety for normal cells. nih.gov nih.gov
Sulfonamide-based pyrimidine-tethered spirochromane Antimalarial Compounds SZ14 and SZ9 showed potent effects against CQ-sensitive and CQ-resistant strains of Plasmodium falciparum. nih.gov nih.gov

The pyrimidine nucleus is a component of several antiviral drugs, and derivatives of this compound are utilized in the development of new antiviral agents. nih.govchemimpex.com The ability to modify the pyrimidine ring at various positions allows for the synthesis of compounds that can interfere with viral replication and other essential viral processes. The pharmaceutical development of antiviral agents is a significant application of this compound. chemimpex.com

Pyrimidine derivatives have been recognized for their anti-inflammatory properties. nih.govpharmjournal.ru Research has been conducted on the synthesis of pyrimidine derivatives as potential anti-inflammatory agents. nih.gov For example, a study involving the synthesis of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides revealed that some of the synthesized compounds exhibited high anti-inflammatory and analgesic activities. pharmjournal.ru

Another area of research has been the synthesis of 5-substituted pyrimidine derivatives and their evaluation for inhibitory effects against immune-induced nitric oxide generation, a key process in inflammation. nih.gov Specifically, 2-amino-4,6-dichloropyrimidine (B145751) derivatives were found to suppress immune-induced nitric oxide generation. nih.gov

This compound is a crucial intermediate in the synthesis of certain sulfonamide drugs, most notably sulfadoxine (B1681781). google.com Sulfadoxine is a long-acting sulfonamide used in combination with other drugs for the treatment of malaria. nih.gov

The synthesis of sulfadoxine involves the reaction of this compound with a sulfonamide component. google.com Patent literature describes the preparation of this compound as an intermediate for sulfadoxine. google.comgoogle.comgoogle.com The process can involve the cyclization of 2-methoxy-methylethyl malonate and formamide, followed by reaction with phosphorus oxychloride to yield the dichlorinated pyrimidine. google.com

While sulfanilamide (B372717) itself is a simpler sulfonamide, the broader class of sulfanilamide derivatives has been extensively synthesized and studied for their antimicrobial and other biological activities. nih.govnih.govchemrxiv.orglibretexts.org The synthesis of more complex sulfonamides often involves pyrimidine intermediates to enhance their therapeutic properties. The pyrimidine moiety in sulfadoxine, for example, is essential for its mechanism of action. nih.govlibretexts.org

Precursor for Bioactive Pyrimidine Derivatives

Agrochemical Research

In addition to its pharmaceutical applications, this compound is an important intermediate in the agrochemical industry. nih.govchemimpex.comnih.gov The pyrimidine ring is a common feature in many crop protection agents, and this compound provides a convenient route to synthesize new and effective agrochemicals.

The compound serves as a significant intermediate in the development of herbicides designed to control unwanted vegetation and improve crop yields. nih.govchemimpex.com Its derivatives can be tailored to target specific biological processes in plants. While specific commercial herbicides directly listing this compound as a starting material are not widely publicized, its role as a building block is noted in chemical industry literature and patents. nih.govgoogle.com The related compound, 4,6-dichloro-5-fluoropyrimidine, is also known as an important intermediate for preparing crop protection agents, indicating the utility of the dichloropyrimidine scaffold in this sector. rsc.org

The application of this compound extends to the broader field of pesticides. google.com Pyridine and pyrimidine derivatives are known to exhibit a range of biological activities and are used in crop protection. nih.gov While research into novel phenylpyridine derivatives has shown promising insecticidal activity against various pests, specific insecticide molecules synthesized directly from this compound are not extensively documented in available research. nih.gov Its classification as an intermediate for agrochemicals suggests its potential use in the synthesis of a variety of crop protection solutions. nih.gov

Material Science

Exploratory research has identified this compound as a compound of interest in material science. nih.govchemimpex.com It is categorized as a "Polymer Science Material Building Block," suggesting its potential for incorporation into novel polymers. bldpharm.com The reactive chlorine sites offer handles for polymerization reactions, and the pyrimidine ring could impart specific properties such as thermal stability or unique electronic characteristics to new materials. nih.gov There is interest in its potential for developing advanced materials, including specialized polymers and coatings that could offer enhanced durability and resistance to environmental factors. nih.govchemimpex.com However, specific examples of polymers or materials that have been synthesized and characterized using this compound are not yet widely reported in scientific literature.

Biochemical Research

The utility of this compound extends into the biochemical sciences, where it serves as a key reagent. chemimpex.com Its reactive nature is harnessed to create molecular tools for investigating biological processes.

This compound acts as a reagent in biochemical assays designed to study enzyme activity and metabolic pathways. chemimpex.com This is crucial for the process of drug discovery. chemimpex.com The compound can be chemically modified to create probes that interact with specific enzymes or metabolites. For example, the chlorine atoms can be substituted with fluorescent tags or other reporter molecules. When an enzyme acts on such a modified substrate, a detectable signal is produced, allowing researchers to quantify enzyme activity.

These assays are instrumental in high-throughput screening campaigns to identify potential enzyme inhibitors or activators. Furthermore, by tracing the metabolic fate of labeled derivatives of this compound, scientists can elucidate complex metabolic pathways within cells or organisms. This information is vital for understanding disease mechanisms and for the development of new therapeutic interventions.

Table 1: Research Findings on Enzyme Activity Assays

Research Area Finding
Enzyme Activity Measurement Methods often utilize natural or artificial substrates to measure enzyme activity. nih.gov Artificial substrates can be designed to produce a detectable signal upon enzymatic action. nih.gov
Detoxification Enzyme Studies Enhanced enzymatic detoxification, involving enzymes like GSTs, CarEs, and CYP450, is linked to pesticide resistance. mdpi.com

Environmental Science

In the field of environmental science, research is underway to investigate the potential of compounds synthesized from this compound in addressing environmental challenges. chemimpex.com

The chemical is being investigated for its potential in synthesizing compounds that can contribute to pollution control and remediation efforts. chemimpex.com The reactive sites on the this compound molecule allow for the attachment of various functional groups, leading to the creation of specialized molecules. These derivatives can be designed to selectively bind to and remove pollutants from water or soil. For instance, by introducing chelating agents, the resulting compound could sequester heavy metal ions. Alternatively, derivatives could be developed to act as catalysts in the degradation of persistent organic pollutants. The versatility of this compound as a starting material makes it a promising candidate for the development of novel materials and technologies aimed at environmental protection and cleanup.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Phosphorus trichloride (B1173362)
4,6-dihydroxy-5-methoxy pyrimidine sodium
Phosphorus oxychloride
5-methoxyl-4,6-dihydroxy pyrimidine disodium (B8443419)
Trichloroethylene
Methanol
4-sulfanilamide-5-methoxyl-6-chloropyrimidine
1-phenyl-3-methylpyrazol-5-one
2-methylindole
1,3-dimethylbarbituric acid
4,6-dichloro-5-nitropyrimidine
4-chloro-5-nitropyrimidines
4,5-diamino-6-mercaptopyrimidines
Thiazolo[5,4-d]pyrimidines
6-mercaptopurines
Adenine (B156593)
Hypoxanthine
2,6-diaminopurine
Sulfadoxine
Malonic acid
Formamide
Sulfanilamide
Aminophenol
Cortisone
Cortisol
Cypermethrin
β-Cypermethrin
Carbon dioxide

Future Directions and Emerging Research Avenues for 4,6 Dichloro 5 Methoxypyrimidine

Development of Highly Selective and Potent Bioactive Compounds

4,6-Dichloro-5-methoxypyrimidine serves as a crucial building block in the synthesis of a wide array of biologically active compounds. chemimpex.com Its unique chemical structure, featuring a pyrimidine (B1678525) ring with chloro and methoxy (B1213986) substituents, provides a versatile scaffold for creating novel therapeutic agents and agrochemicals. chemimpex.com Researchers are actively exploring its potential in developing new antiviral and anticancer drugs, as well as innovative herbicides. chemimpex.com The reactivity of the chlorine atoms allows for selective substitution, enabling the design of compounds that can precisely interact with biological targets. This high degree of selectivity is paramount in minimizing off-target effects and enhancing the therapeutic index of new drugs.

The development of polysubstituted pyrimidines has already shown promise in creating anti-inflammatory agents. For instance, derivatives have been synthesized that inhibit the production of nitric oxide and prostaglandin (B15479496) E2, key mediators of inflammation. sci-hub.se Future research will likely focus on leveraging the this compound core to generate extensive libraries of compounds for high-throughput screening against a multitude of diseases. The goal is to identify lead compounds with superior potency and selectivity for further preclinical and clinical development. sci-hub.se

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of pyrimidine derivatives is a dynamic field of research, with a continuous quest for more efficient and selective chemical reactions. mdpi.com Traditional methods for modifying this compound often involve nucleophilic substitution reactions where the chlorine atoms are displaced. researchgate.net However, emerging research is focused on discovering novel reaction pathways and catalytic systems to expand the synthetic utility of this intermediate.

Recent advancements in catalysis, including the use of transition metals like copper, are opening new avenues for pyrimidine synthesis. mdpi.com For example, copper-catalyzed reactions have been employed to create complex pyrimidine derivatives with high yields. mdpi.com Another area of exploration is the use of innovative reagents and reaction conditions to achieve chemoselectivity, allowing for the targeted modification of one reactive site over another. researchgate.net The development of new catalytic systems, such as the use of Mg(ReO4)2, has also been shown to be effective in the synthesis of related pyrimidine compounds. nih.gov These novel approaches not only enhance the efficiency of synthesis but also provide access to previously inaccessible molecular architectures, thereby broadening the scope of potential bioactive compounds.

Integration with Artificial Intelligence and Machine Learning for Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govwiley.com These powerful computational tools can analyze vast datasets to predict the biological activity and physicochemical properties of molecules, significantly accelerating the identification of promising drug candidates. nih.gov In the context of this compound, AI and ML can be employed to design virtual libraries of derivatives and predict their potential as therapeutic agents. nih.gov

By training algorithms on existing data of pyrimidine-based compounds and their biological activities, researchers can develop models that predict the efficacy and safety of new, unsynthesized molecules. nih.govresearchgate.net This in silico approach allows for the rapid screening of thousands of potential compounds, prioritizing those with the highest probability of success for laboratory synthesis and testing. nih.govbpasjournals.com This not only saves considerable time and resources but also enhances the chances of discovering novel drugs with improved therapeutic profiles. researchgate.netbpasjournals.com The synergy between computational prediction and experimental validation is expected to be a major driver of innovation in the development of new medicines derived from this compound.

Sustainable and Scalable Production Methods

As the demand for this compound and its derivatives grows, the development of sustainable and scalable production methods becomes increasingly critical. sci-hub.se Traditional synthetic routes can sometimes involve harsh reagents and generate significant waste. google.comgoogle.com Consequently, a key area of future research is the development of "green" chemistry approaches that are more environmentally friendly and economically viable. researchgate.net

This includes the use of less toxic reagents, such as substituting phosphorus trichloride (B1173362) for the more hazardous phosphorus oxychloride in certain synthetic steps. google.com Additionally, optimizing reaction conditions to improve yields and reduce the formation of byproducts is a major focus. google.com Researchers are also exploring methods that allow for the recycling of solvents and catalysts, further minimizing the environmental footprint of the manufacturing process. google.com The development of scalable synthetic routes that can be efficiently implemented on an industrial scale is crucial for ensuring a reliable and cost-effective supply of this important chemical intermediate for the pharmaceutical and agrochemical industries. sci-hub.se

Investigation of Environmental Impact and Biodegradation of Derivatives

A comprehensive understanding of the environmental fate of this compound and its derivatives is essential for responsible chemical stewardship. While pyrimidine-based compounds are ubiquitous in nature and central to many biological processes, the introduction of synthetic derivatives into the environment necessitates a thorough evaluation of their potential impact. nih.govegyankosh.ac.in

Future research in this area will focus on several key aspects. The degradation pathways of these compounds in soil and water will be investigated to determine their persistence and potential for bioaccumulation. nih.govcreative-proteomics.com Studies will aim to identify the microorganisms and enzymes capable of breaking down these pyrimidine derivatives and to elucidate the resulting metabolic products. egyankosh.ac.inscience.gov Understanding the complete lifecycle of these compounds, from their synthesis to their ultimate environmental fate, is crucial for assessing any potential ecological risks and for designing next-generation derivatives with improved biodegradability. creative-proteomics.comresearchgate.net

Q & A

Q. What are the common synthetic routes for 4,6-Dichloro-5-methoxypyrimidine, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via aminolysis, cyclization, and chlorination of 2-methoxy dimethyl malonate. Key steps include:

  • Aminolysis : Reacting malonate derivatives with ammonia or urea to form a pyrimidine ring.
  • Chlorination : Using POCl₃ or PCl₅ to introduce chlorine atoms at positions 4 and 6. Optimization strategies:
  • Temperature control : Maintaining 80–100°C during chlorination improves selectivity.
  • Solvent choice : Acetonitrile or DCM enhances reaction efficiency.
  • Catalyst use : Catalytic DMAP accelerates cyclization. Yield improvement (up to 42%) is achieved by slow addition of chlorinating agents and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • IR Spectroscopy : Look for C-Cl stretches at 550–600 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹.
  • ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; pyrimidine ring protons are absent due to symmetry.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 179 [M]⁺ confirms molecular weight.
  • X-ray Crystallography : Provides planar geometry (r.m.s. deviation = 0.013 Å) and Cl⋯N interactions (3.09–3.10 Å) .

Q. How should researchers handle purification and crystallization of this compound to ensure high purity?

  • Solvent selection : Use acetonitrile or ethyl acetate for slow evaporation, yielding colorless blocks (m.p. 313–315 K).
  • Recrystallization : Filter hot solutions to remove insoluble byproducts.
  • Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for impurity removal .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular packing and intermolecular interactions in this compound?

  • Data collection : Use a single-crystal diffractometer at 100 K for high-resolution data (R factor = 0.024).
  • Key observations :
  • Planar pyrimidine ring (deviation <0.02 Å) with methoxy group tilted (1.082 Å).
  • 3D framework via Cl⋯N interactions (3.094–3.101 Å), analyzed using SHELXL software .
    • Table: Crystallographic Parameters
ParameterValue
Space groupPna2₁
Unit cell (Å)a = 13.65, b = 3.93, c = 13.03
Z4
Data/parameter ratio16.5

Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?

  • Nucleophilic substitution : Position 4 is more reactive due to electron-withdrawing methoxy at position 5.
  • Use DIPEA as a base to minimize side reactions; yields >85% in amination with piperazine .
    • Cross-coupling : Suzuki-Miyaura reactions at position 6 require Pd(PPh₃)₄ and aryl boronic acids.
    • Protection-deprotection : Temporarily protect methoxy groups with TMSCl for selective chlorination .

Q. How can researchers resolve contradictions in reported crystallographic or synthetic data for derivatives of this compound?

  • Data validation : Cross-reference with CIF files (e.g., CCDC 753229) and validate using PLATON or Mercury.
  • Reproducibility : Standardize reaction conditions (e.g., solvent purity, drying agents) to match literature protocols.
  • Computational modeling : Compare DFT-calculated bond lengths with experimental data to identify anomalies .

Q. What role do non-covalent interactions (e.g., Cl⋯N contacts) play in the solid-state properties of this compound?

  • Framework stability : Short Cl⋯N interactions (3.09–3.10 Å) form a 3D network, enhancing thermal stability (decomposition >300°C).
  • Solubility implications : Strong intermolecular forces reduce solubility in polar aprotic solvents (e.g., DMSO).
  • Hirshfeld analysis : Quantify interaction contributions (Cl⋯N: 8%, Cl⋯Cl: 12%) using CrystalExplorer .

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Feasible Synthetic Routes

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4,6-Dichloro-5-methoxypyrimidine
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.